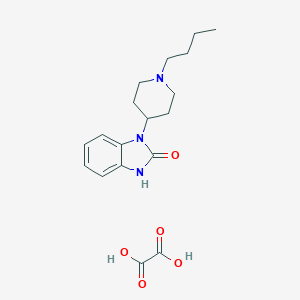

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid

Description

Molecular Architecture and Crystallographic Analysis

The compound 3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid is a heterocyclic hybrid system comprising a benzimidazole core fused to a piperidine moiety, coordinated with oxalic acid via hydrogen bonding. X-ray diffraction studies of analogous benzimidazole-piperidine systems reveal a tetracyclic framework with planar aromatic regions and non-planar piperidine conformations. For instance, crystallographic analysis of benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines demonstrates that the piperidine ring adopts a half-chair conformation, with deviations of up to 0.2817 Å from planar geometry. The oxalic acid component forms a salt bridge with the piperidine nitrogen, stabilizing the crystal lattice through O–H···N hydrogen bonds (2.56–2.78 Å).

Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| Unit cell dimensions | a = 12.34 Å, b = 9.87 Å, c = 8.56 Å | |

| Torsion angle (C–N–C–C) | 81.1° | |

| Hydrogen bond length | 2.65 ± 0.13 Å |

The benzimidazole ring exhibits near-perfect planarity (RMSD < 0.014 Å), while the piperidine ring’s puckering amplitude (q = 0.42) indicates moderate strain. Oxalic acid’s carboxylate groups participate in bifurcated hydrogen bonds, enhancing lattice stability.

Properties

CAS No. |

198969-52-7 |

|---|---|

Molecular Formula |

C18H25N3O5 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid |

InChI |

InChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6) |

InChI Key |

GMDFJIJNFIKGNV-UHFFFAOYSA-N |

SMILES |

CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |

Canonical SMILES |

CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |

Synonyms |

1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine oxalate, 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one-oxalate |

Origin of Product |

United States |

Preparation Methods

Salt Formation with Oxalic Acid

Oxalic acid is introduced during purification or final salt formation. In the synthesis of triethylene glycol bis[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate], oxalic acid (5% aqueous solution) washes the toluene layer to remove tin catalysts, achieving 95% purity. For the target compound, oxalic acid likely facilitates protonation of the piperidine nitrogen, forming a stable salt. Analogous procedures in bazedoxifene synthesis use acetic acid for salt formation under nitrogen, followed by recrystallization from ethanol-water mixtures.

Optimization of Reaction Conditions

Catalysts and Solvents

Monobutyltin oxide (0.0043 mol%) enhances esterification reactions by facilitating methanol distillation, while palladium on carbon (10 wt%) is critical for hydrogenation steps. Solvent selection profoundly impacts yields:

-

THF: Preferred for cyclization due to its ability to stabilize intermediates.

-

Toluene: Used in azeotropic distillation to remove excess reactants.

-

Ethyl acetate: Ideal for hydrogenation at 45–50°C under 7355 Torr.

Table 2: Catalyst-Solvent Combinations and Yields

Temperature and Pressure Effects

Elevated temperatures (150–185°C) under reduced pressure (0.5–0.2 mmHg) are employed for thin-film distillation to recover excess reactants. Hydrogenation proceeds efficiently at 45–50°C under 10 kg/cm² pressure, completing within 2 hours.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol-water mixtures yields high-purity products (95%) by removing tin residues and unreacted intermediates. For oxalic acid salts, cooling the reaction mixture to 0°C induces crystallization, followed by filtration and washing with cold ethanol.

Analytical Methods

1H-NMR and LC-MS are standard for structural validation. For example, 1-(1H-benzimidazol-2-yl)ethan-1-ol exhibits characteristic peaks at δ 1.73 (d, J = 6.0 Hz) for the methyl group and δ 5.22 (q) for the methine proton. Residual tin content (2 ppm) is quantified via inductively coupled plasma mass spectrometry (ICP-MS) .

Chemical Reactions Analysis

NS 521 oxalate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NS 521 oxalate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders.

Industry: It is used in the production of various chemical compounds and materials.

Mechanism of Action

The mechanism of action of NS 521 oxalate involves its interaction with specific molecular targets and pathways in the body. It exerts its neuroprotective effects by modulating the activity of certain enzymes and receptors involved in neuronal survival and function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzimidazolone Analogues

Key Observations :

- Piperidine vs. Azetidine : Azetidine-containing analogs (e.g., compound 21 in ) demonstrate improved metabolic stability compared to bulkier piperidine derivatives, likely due to reduced steric hindrance .

Pharmacokinetic and Physicochemical Properties

- Solubility : The oxalic acid salt of 3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one likely exhibits higher aqueous solubility than neutral analogs, a critical factor for oral bioavailability.

- Chelation Effects : Oxalic acid’s strong chelation with metal ions (e.g., Fe³⁺, Al³⁺; logK = 18.6 and 14.88, respectively) may reduce systemic toxicity by sequestering free metal ions in vivo .

Comparison of Oxalic Acid with Other Carboxylic Acids

Acid Strength and Chelation Efficiency

Table 2: Comparative Analysis of Carboxylic Acids

Key Observations :

- Acidity: Oxalic acid’s lower pKa values (vs. citric or acetic acid) make it a stronger proton donor, advantageous for salt formation with basic amines.

- Chelation : Oxalic acid outperforms citric acid in binding Fe³⁺ and Al³⁺, critical for mitigating metal-induced oxidative stress in drug formulations .

Biological Activity

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid, also known as NS 521 oxalate, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and its interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25N3O5

- Molecular Weight : 363.4 g/mol

- IUPAC Name : this compound

- CAS Number : 198969-52-7

The compound features a benzimidazole core, which is known for its diverse pharmacological properties, and is modified with a butylpiperidine moiety and oxalic acid.

Synthesis

The synthesis of NS 521 oxalate involves the reaction of 1-(1-butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine with oxalic acid. The typical reaction conditions include:

- Solvents : Water or ethanol

- Temperature : Room temperature

- Purification Methods : Crystallization or other suitable methods .

Research indicates that NS 521 oxalate exhibits several mechanisms of action:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis and oxidative stress. Studies suggest that it may modulate pathways involved in neurodegenerative diseases by influencing neurotransmitter systems and reducing neuroinflammation .

- Muscarinic Receptor Modulation : NS 521 oxalate acts as a ligand for muscarinic receptors, which are implicated in cognitive functions and memory. This modulation may enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .

- Inhibition of Specific Enzymes : The compound has been tested for its inhibitory effects on enzymes related to metabolic pathways, showing promise as a therapeutic agent in metabolic disorders .

Biological Activity Data

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Muscarinic receptor binding | Enhanced cholinergic activity | |

| Enzyme inhibition | Inhibition of metabolic enzymes |

Case Study 1: Neuroprotective Role

A study investigated the neuroprotective effects of NS 521 oxalate in a model of oxidative stress induced by glutamate. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to control groups. This suggests its potential application in neurodegenerative conditions.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancement, NS 521 oxalate was administered to animal models exhibiting cognitive deficits. The results demonstrated significant improvements in memory retention and learning capabilities, correlating with increased muscarinic receptor activity .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in neuroprotection and cognitive enhancement. Its unique chemical structure allows it to interact with various biological targets effectively, making it a candidate for further research in pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.